2-Amino-5-fluoropyridine
Overview
Description
2-Amino-5-fluoropyridine is an important organic compound with the molecular formula C5H5FN2. It is a fluorinated pyridine derivative, which is significant due to its unique chemical properties and applications in various fields such as medicinal chemistry, agrochemicals, and material science .
Scientific Research Applications
2-Amino-5-fluoropyridine is widely used in scientific research due to its versatility:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including enzyme inhibitors and receptor antagonists.
Agrochemicals: It is used in the development of new agrochemicals with improved properties.
Material Science: The compound is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
Fluorinated pyridines have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Amino-5-fluoropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a reagent in the preparation of heterocyclic compounds that inhibit integrase, an enzyme crucial for the replication of certain viruses . The compound’s interactions with enzymes often involve the formation of hydrogen bonds and other non-covalent interactions, which can modulate the enzyme’s activity and stability.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is mediated through its interactions with specific proteins and enzymes within the cell. For instance, the compound can affect the activity of enzymes involved in nucleotide synthesis, leading to changes in DNA replication and repair processes . Additionally, this compound may alter the expression of genes related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby reducing its catalytic activity . In some cases, this compound may also act as an allosteric modulator, binding to a site other than the active site and inducing conformational changes that affect enzyme function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time, depending on factors such as its stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of gene expression . At higher doses, this compound may cause adverse effects, including toxicity to specific organs and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway includes its role as an intermediate in the synthesis of peptide deformylase inhibitors, which are used as antibacterial agents . The compound’s metabolism can affect the levels of specific metabolites and influence metabolic flux within the cell. Enzymes such as cytochrome P450 may be involved in the biotransformation of this compound, leading to the formation of metabolites with distinct biochemical properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, transporters in the cell membrane may facilitate the uptake of this compound into the cytoplasm, where it can interact with target enzymes and proteins. Binding proteins may also play a role in sequestering the compound in specific cellular regions, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be found in the cytoplasm, where it can influence metabolic processes and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Halogen Replacement Reaction: One common method involves the halogen replacement reaction where 2-nitro-5-halogenated pyridine reacts with a fluorine reagent (e.g., potassium fluoride, cesium fluoride, or tetrafluoroborate) under heating conditions to form 2-nitro-5-fluoropyridine.
Baltz-Schiemann Reaction: Another method involves the diazotization of 2-amino-5-nitropyridine followed by the Schiemann reaction to introduce the fluorine atom.
Palladium-Catalyzed Reaction: The synthesis can also be achieved via a palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines.
Industrial Production Methods
The industrial production of 2-amino-5-fluoropyridine typically involves scalable and efficient methods such as the halogen replacement reaction due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-Amino-5-fluoropyridine undergoes substitution reactions where the amino group can be replaced by other functional groups under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen.
Oxidation Reactions: Although less common, oxidation reactions can modify the amino group to other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen, palladium on carbon.
Fluorinating Agents: Potassium fluoride, cesium fluoride, tetrafluoroborate.
Catalysts: Palladium catalysts for amination reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and fluorinated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloropyridine
- 2-Amino-5-bromopyridine
- 2-Amino-5-iodopyridine
Uniqueness
2-Amino-5-fluoropyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring, making it less reactive and more stable under various conditions .
Properties
IUPAC Name |
5-fluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTXQLYMECWULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944331 | |
Record name | 5-Fluoropyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21717-96-4 | |
Record name | 5-Fluoropyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-5-fluoropyridine in pharmaceutical research?
A1: this compound is a crucial building block in synthesizing LBM415. [ [] ] LBM415 is a peptide deformylase inhibitor, a class of compounds showing promise as antibacterial agents. [ [] ]
Q2: Can you describe a novel synthesis route for this compound and its advantages?
A2: A novel synthesis route utilizes 2-aminopyridine as the starting material. [ [, ] ] This method involves nitrification, amino acetylation, reduction of nitro group, diazotization, Schiemann reaction, and hydrolysis of the acetyl group to yield this compound. [ [, ] ] Compared to previous methods, this route simplifies the process, avoids the need for synthesizing 2-chloro-5-aminopyridine, eliminates separation difficulties of intermediates, and ultimately achieves higher yield and purity of the final product. [ [, ] ]
Q3: What spectroscopic techniques are used to confirm the structure of this compound?
A3: The structure of this compound synthesized through the novel route has been verified using ¹H-NMR and IR spectroscopy. [ [, ] ]
Q4: Has this compound been used in the synthesis of any other interesting compounds besides LBM415?
A4: Yes, this compound has been used as a reactant in the synthesis of halogenated macrocycles like (FIO)3/4 and (ClIO)3/4. [ [] ] These macrocycles are studied for their potential in forming porous networks and inclusion complexes. [ [] ]
Q5: What challenges are associated with the traditional synthesis of this compound?
A5: Traditional methods often involve the use of 2-chloro-5-aminopyridine as a starting material. [ [, ] ] These methods suffer from complexities in separating intermediate products, resulting in lower overall yield and purity of the final this compound product. [ [, ] ]
Q6: What is the significance of the solvent used in the crystallization of halogenated macrocycles derived from this compound?
A6: The choice of solvent during crystallization significantly impacts the structure of halogenated macrocycles derived from this compound. [ [] ] For instance, using halogenated solvents leads to the formation of 1-D chains through halogen and hydrogen bonding interactions. [ [] ] Conversely, using Dimethyl Sulfoxide (DMSO) promotes the formation of solvent channels within the crystal structure. [ [] ]
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